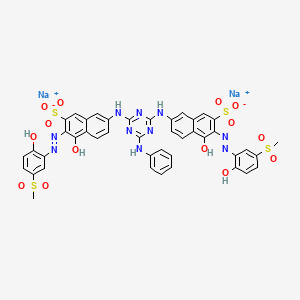
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Amino Ketones: This method involves the reaction of amino ketones with formamide or other suitable reagents under acidic or basic conditions.
Condensation Reactions: Condensation of 2-aminopyrimidines with aldehydes or ketones followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Studied for its biological activities.
Imidazo[1,2-a]pyrimidine: A broader class that includes various derivatives with diverse applications.
Conclusion
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
65658-62-0 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-methyl-3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(11)9-7-8-2-3-10(5)7/h5H,2-4H2,1H3,(H,8,9,11) |
InChI-Schlüssel |
DJUCPYBHPUISAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)NC2=NCCN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




stannane](/img/structure/B14472292.png)


![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)


![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)


